molecular formula C25H16N2O5 B15037802 17-(2-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)

17-(2-Nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)

Cat. No.: B15037802
M. Wt: 424.4 g/mol
InChI Key: CRAOMVRUTBYWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE is a complex organic compound with a unique pentacyclic structure This compound is characterized by its intricate arrangement of rings and the presence of a nitrophenyl group, which imparts distinct chemical properties

Preparation Methods

The synthesis of 17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE involves multiple steps, typically starting with the formation of the core pentacyclic structure This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the nitrophenyl group makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, facilitated by the electron-withdrawing nitro group.

    Condensation: The aldehyde group allows for condensation reactions with amines or hydrazines to form imines or hydrazones.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions vary depending on the specific reaction pathway but can include reduced amines, substituted aromatic compounds, and various condensation products .

Scientific Research Applications

17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE has several scientific research applications:

Mechanism of Action

The mechanism by which 17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE exerts its effects is largely dependent on its chemical structure. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. The pentacyclic structure provides a rigid framework that can interact with various molecular targets, potentially affecting biological pathways. Specific molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo multiple types of reactions makes it a versatile tool in research .

Comparison with Similar Compounds

When compared to similar compounds, 17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE stands out due to its unique pentacyclic structure and the presence of a nitrophenyl group. Similar compounds include:

The uniqueness of 17-(2-NITROPHENYL)-16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-1-CARBALDEHYDE lies in its specific combination of structural features, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C25H16N2O5

Molecular Weight

424.4 g/mol

IUPAC Name

17-(2-nitrophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde

InChI

InChI=1S/C25H16N2O5/c28-13-25-16-9-3-1-7-14(16)20(15-8-2-4-10-17(15)25)21-22(25)24(30)26(23(21)29)18-11-5-6-12-19(18)27(31)32/h1-13,20-22H

InChI Key

CRAOMVRUTBYWOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)C=O)C(=O)N(C4=O)C6=CC=CC=C6[N+](=O)[O-]

Origin of Product

United States

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